molecular formula C6H10Cl3O2P B12647397 3-(Allyloxy)-2-chloropropyl dichlorophosphite CAS No. 93940-08-0

3-(Allyloxy)-2-chloropropyl dichlorophosphite

Cat. No.: B12647397
CAS No.: 93940-08-0
M. Wt: 251.5 g/mol
InChI Key: SXJJQLIDIMYMKV-UHFFFAOYSA-N
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Description

3-(Allyloxy)-2-chloropropyl dichlorophosphite is an organophosphorus compound that features both allyloxy and chloropropyl groups attached to a dichlorophosphite moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxy)-2-chloropropyl dichlorophosphite typically involves the reaction of allyl alcohol with 2-chloropropyl dichlorophosphite. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include allyl alcohol and 2-chloropropyl dichlorophosphite, with the reaction often being catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxy)-2-chloropropyl dichlorophosphite can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The chloropropyl group can be reduced to form propyl derivatives.

    Substitution: The chlorine atoms in the dichlorophosphite moiety can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield epoxides, while substitution of the chlorine atoms can result in various phosphite derivatives.

Scientific Research Applications

3-(Allyloxy)-2-chloropropyl dichlorophosphite has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organophosphorus compounds.

    Biology: The compound can be used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Allyloxy)-2-chloropropyl dichlorophosphite involves its interaction with nucleophiles, leading to the substitution of chlorine atoms in the dichlorophosphite moiety. This substitution can result in the formation of various phosphite derivatives, which can further participate in different chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Allyloxy)-2-hydroxypropyl dichlorophosphite
  • 3-(Allyloxy)-2-bromopropyl dichlorophosphite
  • 3-(Allyloxy)-2-iodopropyl dichlorophosphite

Uniqueness

3-(Allyloxy)-2-chloropropyl dichlorophosphite is unique due to the presence of both allyloxy and chloropropyl groups, which provide distinct reactivity patterns. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

93940-08-0

Molecular Formula

C6H10Cl3O2P

Molecular Weight

251.5 g/mol

IUPAC Name

dichloro-(2-chloro-3-prop-2-enoxypropoxy)phosphane

InChI

InChI=1S/C6H10Cl3O2P/c1-2-3-10-4-6(7)5-11-12(8)9/h2,6H,1,3-5H2

InChI Key

SXJJQLIDIMYMKV-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(COP(Cl)Cl)Cl

Origin of Product

United States

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